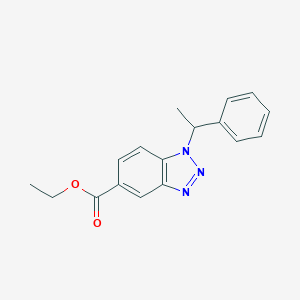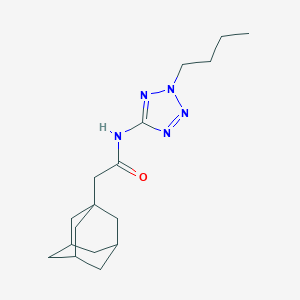
ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate, also known as BPBC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BPBC is a benzotriazole derivative that has been shown to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
科学的研究の応用
Ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has been shown to exhibit a variety of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for use in cancer therapies. Additionally, ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is not yet fully understood. However, it is believed that ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition leads to a decrease in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has been shown to exhibit a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate has also been shown to have antioxidant properties. This makes it a potential candidate for use in the treatment of oxidative stress-related diseases such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate for use in lab experiments is its ability to inhibit the growth of cancer cells in vitro. This makes it a valuable tool for researchers studying cancer biology. However, there are also limitations to the use of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate in lab experiments. For example, ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is a relatively new compound, and its long-term effects on human health are not yet fully understood.
将来の方向性
There are several potential future directions for research on ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate. One area of research could be to investigate the potential use of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate in combination with other cancer therapies. Another area of research could be to investigate the potential use of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate in the treatment of other diseases such as Alzheimer's disease. Finally, future research could focus on understanding the long-term effects of ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate on human health.
Conclusion:
In conclusion, ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate is a promising compound that has potential applications in scientific research. Its ability to inhibit the growth of cancer cells in vitro, as well as its anti-inflammatory and antioxidant properties, make it a valuable tool for researchers studying cancer biology and other diseases. While there are limitations to its use in lab experiments, there are also many potential future directions for research on ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate.
合成法
Ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate can be synthesized through a multistep process that involves the reaction of 1-phenylethylamine with ethyl 2-bromoacetate to form ethyl 2-(1-phenylethylamino)acetate. This compound is then reacted with sodium azide to form ethyl 1-(1-phenylethyl)-1H-1,2,3-triazole-5-carboxylate. Finally, this compound is treated with trifluoroacetic acid to yield ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate.
特性
製品名 |
ethyl 1-(1-phenylethyl)-1H-1,2,3-benzotriazole-5-carboxylate |
|---|---|
分子式 |
C17H17N3O2 |
分子量 |
295.34 g/mol |
IUPAC名 |
ethyl 1-(1-phenylethyl)benzotriazole-5-carboxylate |
InChI |
InChI=1S/C17H17N3O2/c1-3-22-17(21)14-9-10-16-15(11-14)18-19-20(16)12(2)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 |
InChIキー |
GHARTXAMIFBECI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C(C)C3=CC=CC=C3 |
正規SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=N2)C(C)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(3-chlorophenyl)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B249362.png)
![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]-3,4-dimethoxybenzamide](/img/structure/B249363.png)

![2-{[(2-methylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B249365.png)
![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B249367.png)
![N-[(5-chloropyridin-2-yl)carbamothioyl]-2-fluorobenzamide](/img/structure/B249370.png)

![4-({4-[2-(Phenylsulfonyl)ethyl]phenyl}sulfonyl)morpholine](/img/structure/B249380.png)
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B249381.png)
![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)

![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)